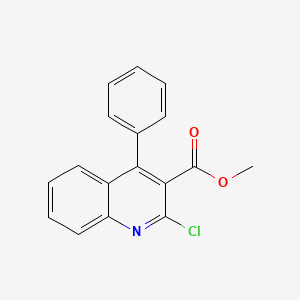

Methyl 2-chloro-4-phenylquinoline-3-carboxylate

Description

Methyl 2-chloro-4-phenylquinoline-3-carboxylate is a quinoline derivative featuring a chlorine substituent at position 2, a phenyl group at position 4, and a methyl ester at position 3. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and receptor-binding activities . The methyl ester group at position 3 may influence solubility and metabolic stability compared to other ester variants.

Properties

CAS No. |

94502-05-3 |

|---|---|

Molecular Formula |

C17H12ClNO2 |

Molecular Weight |

297.7 g/mol |

IUPAC Name |

methyl 2-chloro-4-phenylquinoline-3-carboxylate |

InChI |

InChI=1S/C17H12ClNO2/c1-21-17(20)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)19-16(15)18/h2-10H,1H3 |

InChI Key |

UDDJCFMHKZYSPU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-4-phenylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of an o-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group. The reaction is catalyzed by a base and often requires refluxing in an alcoholic solution or an organic solvent .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are becoming more common to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of 2-amino-4-phenylquinoline-3-carboxylate.

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Hydrolysis: Formation of 2-chloro-4-phenylquinoline-3-carboxylic acid.

Scientific Research Applications

Synthesis of Quinoline Derivatives

Methyl 2-chloro-4-phenylquinoline-3-carboxylate serves as an intermediate in the synthesis of various quinoline derivatives. Quinoline and its derivatives are essential in organic synthesis due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The Friedländer synthesis is a well-documented method for producing these compounds, wherein 2-aminoaryl ketones react with carbonyl compounds to yield quinolines under mild conditions.

Table 1: Synthesis Conditions for Quinoline Derivatives

| Entry | Reactant | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Aminobenzophenone + Ethyl Acetoacetate | In(OTf)3 | 70 | 5 | 94 |

| 2 | 2-Amino-5-chlorobenzophenone + β-Ketoester | DSIMHS | 70 | 10 | 90 |

The results indicate that using In(OTf)3 as a catalyst enhances the reaction efficiency, providing high yields in shorter reaction times compared to traditional methods .

Biological Activities

Research has shown that this compound exhibits significant biological activities, particularly in the field of oncology. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 150 | Induction of apoptosis and cell cycle arrest |

| T-24 (Bladder) | 200 | Inhibition of Aurora A kinase |

| A549 (Lung) | 180 | Cell cycle phase G1 arrest |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions between this compound and various target kinases. The results indicate strong binding affinities, suggesting potential efficacy as a therapeutic agent.

Table 3: Molecular Docking Results

| Kinase Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Aurora A | -9.5 | Hydrogen bonds with Asp168, Glu171 |

| Epidermal Growth Factor Receptor (EGFR) | -8.7 | π-stacking with Phe1039 |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | -8.5 | Ionic interaction with Lys1046 |

These interactions highlight the compound's potential to modulate kinase activity, which is crucial in cancer progression .

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA. In anticancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Substituent Effects :

- Chlorine at position 2 : Enhances electrophilicity, facilitating nucleophilic substitution reactions .

- Trifluoromethyl groups : Improve metabolic stability and binding affinity due to strong electron-withdrawing effects .

- Fluorophenyl groups : Increase bioavailability through enhanced membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Effects on Reactivity and Bioactivity

Biological Activity

Methyl 2-chloro-4-phenylquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by a chloro substituent at the 2-position and a methyl ester at the carboxylic acid group. The molecular formula is C_15H_12ClN_O_2, and it exhibits properties typical of quinoline compounds, including potential bioactivity against various pathogens.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study examining various quinoline derivatives reported minimum inhibitory concentration (MIC) values against several bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

These results suggest that this compound may possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro with promising results. A study highlighted that certain quinoline derivatives could act as selective inhibitors of histone deacetylases (HDACs), which are important in cancer cell proliferation:

| Compound | HDAC Inhibition (%) | Concentration (µM) |

|---|---|---|

| D28 | 63.49 | 2 |

| D29 | 74.91 | 2 |

| D30 | 66.16 | 2 |

The mechanism of action involves inducing G2/M cell cycle arrest and promoting apoptosis in cancer cells, indicating a potential therapeutic application for this compound in oncology .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. In vitro assays using the DPPH method demonstrated significant radical scavenging activity compared to ascorbic acid, a well-known antioxidant:

| Compound | Inhibition (%) |

|---|---|

| This compound | High |

| Ascorbic Acid | Standard |

This suggests that the compound may be effective in reducing oxidative stress, which is implicated in various diseases including diabetes and cardiovascular disorders .

Case Studies

Several case studies have highlighted the biological activity of similar quinoline derivatives:

- Antibacterial Efficacy : A study on a series of chloroquinoline derivatives found that modifications at the phenyl ring enhanced antibacterial activity against E. coli and S. aureus, reinforcing the importance of structural variations in bioactivity.

- Cancer Cell Lines : Research involving K562 leukemia cells demonstrated that specific quinoline derivatives induced apoptosis through HDAC inhibition, suggesting that this compound could have similar effects.

- Antioxidant Potential : Investigations into various chloroquinoline derivatives indicated significant antioxidant activity, with implications for their use in managing oxidative stress-related conditions.

Q & A

Q. What are the key synthetic methodologies for preparing methyl 2-chloro-4-phenylquinoline-3-carboxylate and its derivatives?

The synthesis typically involves multi-step protocols, such as:

- Condensation reactions : Reacting 2-aminobenzophenone with ethyl 4-chloroacetoacetate in methanol using ceric ammonium nitrate (CAN) as a catalyst, followed by purification via silica gel column chromatography (petroleum ether/EtOAc eluent) .

- Functionalization : Substituting the chloromethyl group with phenols under reflux conditions in acetonitrile with K₂CO₃, followed by hydrolysis (KOH in ethanol) to yield carboxylic acid derivatives .

- Cyclization : Using polyphosphoric acid (PPA) or Eaton’s reagent to form fused heterocyclic systems (e.g., benzooxepinoquinolinones) .

Q. How are intermediates and final products characterized in these syntheses?

- Chromatography : TLC monitors reaction progress; column chromatography purifies intermediates.

- Spectroscopy : IR confirms functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns and regiochemistry .

- Elemental analysis : Validates purity and empirical formulas .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Waste disposal : Neutralize acidic byproducts (e.g., with NaHCO₃) before disposal .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the chloro substituent in nucleophilic substitution reactions?

- Steric hindrance : The 2-chloro group’s proximity to the bulky 4-phenyl and ester groups may slow SN₂ mechanisms, favoring SN₁ pathways in polar solvents.

- Electronic effects : Electron-withdrawing quinoline and ester moieties enhance the electrophilicity of the chloro group, enabling substitution with phenols or amines under mild conditions .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

- Single-crystal X-ray diffraction : SHELX software refines structures, validating bond lengths, angles, and hydrogen-bonding networks .

- ORTEP diagrams : Visualize thermal ellipsoids and molecular packing, critical for assessing polymorphism or π-π stacking interactions .

- Graph-set analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict supramolecular assembly .

Q. How can computational modeling predict the compound’s conformational flexibility and binding properties?

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

- HPLC-MS : Detects low-abundance byproducts (e.g., dechlorinated or oxidized species) with high sensitivity.

- NMR relaxation experiments : Differentiates between stereoisomers or rotamers in complex mixtures .

Methodological Considerations

Q. How are reaction conditions optimized to minimize side products?

- Solvent screening : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity in substitution reactions.

- Catalyst loading : CAN (10 mol%) balances cost and efficiency in condensation steps .

- Temperature control : Reflux (~80°C) accelerates cyclization without decomposing thermally labile intermediates .

Q. What strategies validate the reproducibility of synthetic protocols?

- Control experiments : Replicate reactions under inert (N₂/Ar) vs. ambient conditions to assess moisture/oxygen sensitivity.

- Cross-lab validation : Share samples for independent characterization (e.g., melting point comparison, NMR) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points for intermediates?

- Recrystallization solvents : Ethanol vs. EtOAc/hexane mixtures can yield polymorphs with distinct melting ranges.

- Calibration : Verify thermometer accuracy using standard references (e.g., pure benzoic acid, mp 122°C) .

Q. Why do some synthetic routes report lower yields for tert-butyl derivatives?

- Steric effects : Bulky tert-butyl groups hinder cyclization in PPA, necessitating milder Eaton’s reagent (70°C vs. 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.